3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Overview
Description
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is an organic compound that features a phenyl group, a tetrazole ring, and a propanoic acid moiety. This compound is notable for its unique structure, which combines the properties of both aromatic and heterocyclic chemistry. Tetrazoles, in particular, are known for their diverse biological activities and applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are more soluble in lipids than carboxylic acids, which allows them to penetrate more easily through cell membranes .
Cellular Effects
Tetrazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the phenylpropanoic acid backbone. One common method involves the reaction of phenylacetic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as methanol at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drugs.
Medicine: Investigated for its potential therapeutic effects, including antibacterial, antifungal, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors with high affinity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 4-(1H-1,2,3,4-tetrazol-1-yl): Similar structure but with different substitution patterns on the phenyl ring.
1-Phenyl-3-hydroxy-1,2,4-triazole: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is unique due to its combination of a phenyl group, a tetrazole ring, and a propanoic acid moiety. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
3-phenyl-3-(tetrazol-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)6-9(14-7-11-12-13-14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEATIREFBKQKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632291-64-6 | |
Record name | 3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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